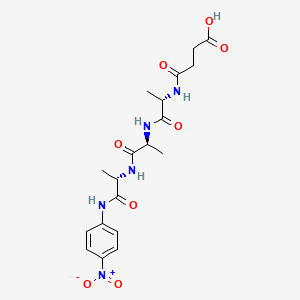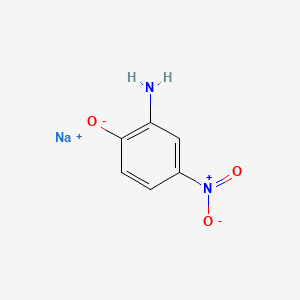![molecular formula C7H6N4O B1310132 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 306960-30-5](/img/structure/B1310132.png)
4-aminopyrido[2,3-d]pyrimidin-5(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one is a chemical compound with the molecular formula C7H6N4O and a molecular weight of 162.15 . It is used in proteomics research .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines has been reported. Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The InChI code for 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one is 1S/C7H6N4O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H3,8,9,10,11,12) .Chemical Reactions Analysis
The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2. It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .科学的研究の応用
Synthesis and Chemical Properties
- Facilitating Novel Synthesis Methods : The compound and its derivatives have been central to developing new synthesis methods for pyrido[2,3-d]pyrimidin-4(3H)-ones, offering routes that are both solvent-free and environmentally friendly, showcasing their role in green chemistry practices (Roslan et al., 2015), (Belhadj et al., 2015).
- Expanding Chemical Diversity : Research efforts have expanded the chemical diversity at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones, revealing their potential for creating biologically active compounds, particularly as tyrosine kinase inhibitors, which are crucial in cancer treatment and research (Masip et al., 2021).
Biological and Pharmaceutical Applications
- Anticancer Potential : The synthesis of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been reported, with some compounds showing promising anticancer activity, emphasizing the utility of this scaffold in developing new therapeutic agents (Elgohary & El-Arab, 2013).
- Role in Antiviral Research : Derivatives of pyrido[2,3-d]pyrimidines have been explored for their antiviral properties, especially against herpes simplex virus (HSV), showcasing their importance in virology and antiviral drug design (Nasr & Gineinah, 2002).
Material Science and Corrosion Inhibition
- Inhibiting Corrosion : Pyrimidine derivatives have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic media, highlighting the compound's relevance beyond biological applications and into materials science (Yadav et al., 2015).
Advanced Materials and Catalysis
- Catalytic Applications : The synthesis and application of pyranopyrimidine derivatives using hybrid catalysts underscore the adaptability and potential of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one in facilitating complex chemical reactions, contributing to the field of catalysis and synthetic chemistry (Parmar et al., 2023).
作用機序
Target of Action
The primary targets of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one are various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. They play a crucial role in signal transduction pathways and are important targets for antitumor drugs .
Mode of Action
4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one interacts with its targets, the tyrosine kinases, by inhibiting their activity . This inhibition prevents the transfer of phosphate groups to tyrosine residues in proteins, thereby disrupting the signal transduction pathways that these kinases are involved in .
Biochemical Pathways
The inhibition of tyrosine kinases by 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one affects several biochemical pathways. For instance, it can inhibit Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, and PLK2 kinase . These kinases are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s interaction with its targets and its effect on biochemical pathways suggest that it has the potential to be bioavailable and effective as a drug .
Result of Action
The molecular and cellular effects of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one’s action include the inhibition of tyrosine kinases and the disruption of signal transduction pathways . This can lead to the inhibition of cell growth and proliferation, making the compound potentially useful in the treatment of diseases such as cancer .
Safety and Hazards
The safety information for 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds. The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine. Despite the long history of interest in pyrido[2,3-d]pyrimidines, there is still a significant number of recent publications. This is primarily due to the broad spectrum of biological activity associated with these compounds .
特性
IUPAC Name |
4-amino-8H-pyrido[2,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H3,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXMRRHONOWTLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C2C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420730 |
Source


|
| Record name | 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-aminopyrido[2,3-d]pyrimidin-5(8H)-one | |
CAS RN |
306960-30-5 |
Source


|
| Record name | 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)









